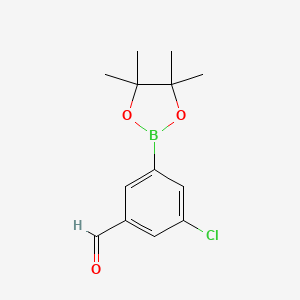

![molecular formula C21H13F3N2O2 B2417221 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline CAS No. 866155-21-7](/img/structure/B2417221.png)

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

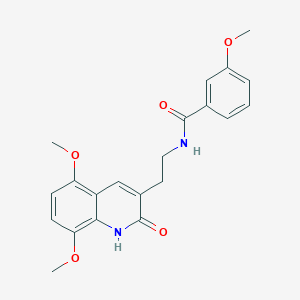

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline is a synthetic organic compound with the molecular formula C21H13F3N2O2 . It has an average mass of 382.335 Da and a monoisotopic mass of 382.092926 Da .

Synthesis Analysis

An efficient synthesis of 4-phenoxyquinazoline derivatives involves the use of starting materials such as quinazolin-4(3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline compounds with high yields and broad substrate scope .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular formula is C21H13F3N2O2, and it has an average mass of 382.335 Da . For more detailed properties such as melting point, boiling point, solubility, etc., specific experimental data would be required.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Triazole Derivatives : The compound 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline is utilized in the synthesis of triazole derivatives. These derivatives show promise in biological activities, having been screened for their efficacy (Havaldar & Patil, 2008).

Antioxidant Properties : Research on quinazolinones, a category including 2-Phenylquinazolin-4(3H)-one, a related compound, demonstrates their antioxidant properties. This is significant for understanding the structure-antioxidant activity relationships (Mravljak et al., 2021).

Synthesis Methodologies : Advanced synthesis techniques for derivatives of 2-Phenylquinazoline, including this compound, offer environmentally benign ways for preparation with high yields and broad substrate scope (Zilla et al., 2021).

Stability Studies : Stability analysis of quinazoline derivatives under stressful conditions provides insights into their robustness and reactivity, crucial for pharmaceutical applications (Gendugov et al., 2021).

Synthesis and Antimicrobial Activity

- Antimicrobial Derivatives : Quinazoline-4(3H)-one derivatives, closely related to this compound, have been synthesized and shown significant antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Chaudhary et al., 2020).

Pharmacological Screening and Herbicidal Application

Pharmacological Properties : Synthesis and preliminary pharmacological screening of quinazoline derivatives, which include structures similar to this compound, have demonstrated antimicrobial, analgesic, and anti-inflammatory activities. This highlights their potential in medical applications (Dash et al., 2017).

Herbicidal Evaluation : Research on triketone-containing quinazoline-2,4-diones, a class including 2-Phenylquinazolines, has revealed promising herbicidal activity. This opens avenues for agricultural applications (Wang et al., 2014).

Propiedades

IUPAC Name |

2-phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O2/c22-21(23,24)28-16-10-6-9-15(13-16)27-20-17-11-4-5-12-18(17)25-19(26-20)14-7-2-1-3-8-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNZZVULUINDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride](/img/structure/B2417141.png)

![6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2417146.png)

![5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2417147.png)

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417152.png)

![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)

![N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2417156.png)

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)

![6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2417158.png)